molecular formula C11H15ClO3S B13520626 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride

3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13520626
M. Wt: 262.75 g/mol
InChI Key: XSIYKVRWWKCQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a benzyloxy group attached to a propane backbone, with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2-methylpropane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Benzyloxy)-2-methylpropane-1-ol+Chlorosulfonic acid3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride+HCl\text{3-(Benzyloxy)-2-methylpropane-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3-(Benzyloxy)-2-methylpropane-1-ol+Chlorosulfonic acid→3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.

Scientific Research Applications

3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamide linkages.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Biochemistry: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The reactivity of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as oxidation, which further expands the compound’s utility.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group.

    Benzyloxyacetyl Chloride: Contains a benzyloxy group but with an acetyl chloride functional group.

    Benzyl Sulfonyl Chloride: Similar sulfonyl chloride functionality but without the benzyloxy group.

Uniqueness

3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of the benzyloxy group and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-methyl-3-phenylmethoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-10(9-16(12,13)14)7-15-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

XSIYKVRWWKCQBB-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.